molecular formula C23H22N2O B14206640 1-(1,3-Dihydro-2H-isoindol-2-yl)-2-[(diphenylmethyl)amino]ethan-1-one CAS No. 827308-83-8

1-(1,3-Dihydro-2H-isoindol-2-yl)-2-[(diphenylmethyl)amino]ethan-1-one

Cat. No.: B14206640
CAS No.: 827308-83-8
M. Wt: 342.4 g/mol
InChI Key: JHKCXLDFMOJDND-UHFFFAOYSA-N
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Description

1-(1,3-Dihydro-2H-isoindol-2-yl)-2-[(diphenylmethyl)amino]ethan-1-one is an organic compound that belongs to the class of isoindoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Dihydro-2H-isoindol-2-yl)-2-[(diphenylmethyl)amino]ethan-1-one typically involves the following steps:

    Formation of Isoindoline Core: The isoindoline core can be synthesized through the reduction of phthalimide using a reducing agent such as lithium aluminum hydride.

    Introduction of Diphenylmethyl Group: The diphenylmethyl group can be introduced via a nucleophilic substitution reaction using diphenylmethyl chloride and a suitable base.

    Formation of Ethanone Moiety: The ethanone moiety can be introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Dihydro-2H-isoindol-2-yl)-2-[(diphenylmethyl)amino]ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Diphenylmethyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoindoline derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1,3-Dihydro-2H-isoindol-2-yl)-2-[(diphenylmethyl)amino]ethan-1-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The pathways involved may include inhibition of enzyme activity, receptor agonism or antagonism, and interference with DNA replication or transcription.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Dihydro-2H-isoindol-2-yl)-2-[(phenylmethyl)amino]ethan-1-one: Similar structure but with a phenylmethyl group instead of a diphenylmethyl group.

    1-(1,3-Dihydro-2H-isoindol-2-yl)-2-[(methyl)amino]ethan-1-one: Similar structure but with a methyl group instead of a diphenylmethyl group.

Uniqueness

1-(1,3-Dihydro-2H-isoindol-2-yl)-2-[(diphenylmethyl)amino]ethan-1-one is unique due to the presence of the diphenylmethyl group, which can impart distinct chemical and biological properties compared to its analogs

Properties

CAS No.

827308-83-8

Molecular Formula

C23H22N2O

Molecular Weight

342.4 g/mol

IUPAC Name

2-(benzhydrylamino)-1-(1,3-dihydroisoindol-2-yl)ethanone

InChI

InChI=1S/C23H22N2O/c26-22(25-16-20-13-7-8-14-21(20)17-25)15-24-23(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-14,23-24H,15-17H2

InChI Key

JHKCXLDFMOJDND-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2CN1C(=O)CNC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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